molecular formula C19H19NO3S2 B2697821 5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole CAS No. 896675-90-4

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Cat. No. B2697821
CAS RN: 896675-90-4
M. Wt: 373.49
InChI Key: WGCHZPAAZDBMAC-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole, also known as SBPSO, is a chemical compound that has been widely used in scientific research. It is a member of the oxazole family and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies

A general methodology for the synthesis of 2,5-disubstituted-1,3-oxazoles has been developed, involving the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion. This method facilitates the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles, enabling cross-coupling reactions and the synthesis of diverse 2,5-disubstituted oxazoles (Williams & Fu, 2010). Another study elaborates on the synthesis of extended oxazoles, demonstrating the utility of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole as a scaffold for synthetic elaboration, offering pathways to monoalkylated, dialkylated, and cyclic products through reductive desulfonylation (Patil & Luzzio, 2016).

Biological Activities

Research on oxazole derivatives has shown a range of biological activities. For instance, novel sulfone derivatives containing 1,2,4-triazole moieties have been synthesized and demonstrated good antibacterial activities against rice bacterial leaf blight. The study highlights the potential of these compounds in enhancing plant resistance against bacterial diseases and improving crop health (Shi et al., 2015). Additionally, the synthesis and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown promising results against various cancer cell lines, suggesting the potential for developing new anticancer drugs based on the oxazole scaffold (Kachaeva et al., 2018).

Material Science

The development of fluorescent molecular probes utilizing 2,5-diphenyloxazoles indicates significant advancements in the field of materials science. These compounds exhibit strong solvent-dependent fluorescence, making them useful for studying a variety of biological events and processes through ultrasensitive fluorescent molecular probes (Diwu et al., 1997).

properties

IUPAC Name

4-(benzenesulfonyl)-5-butan-2-ylsulfanyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-3-14(2)24-19-18(25(21,22)16-12-8-5-9-13-16)20-17(23-19)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCHZPAAZDBMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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